molecular formula C11H18N4O3S B2465731 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide CAS No. 1797329-32-8

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide

Cat. No.: B2465731
CAS No.: 1797329-32-8
M. Wt: 286.35
InChI Key: ALKXZOATCJAUBY-UHFFFAOYSA-N
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Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinopyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Mechanism of Action

Target of Action

Similar compounds have been found to targetBeta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a component implicated in the development of Alzheimer’s disease.

Mode of Action

Based on the information about similar compounds, it can be inferred that it may inhibit the activity of its target enzyme, thereby preventing the production of certain peptides or proteins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s challenging to outline its impact on bioavailability. Similar compounds have been found to have good oral bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.

    Medicine: Studied for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-morpholinopyrimidine: Shares the morpholinopyrimidine core but lacks the methanesulfonamide group.

    Methanesulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is unique due to its combination of the morpholinopyrimidine core and the methanesulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile chemical intermediate.

Properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-9-7-11(15-3-5-18-6-4-15)14-10(13-9)8-12-19(2,16)17/h7,12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKXZOATCJAUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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